1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C12H17N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and presence in various natural products . This compound is characterized by the presence of three methyl groups attached to the isoquinoline ring system, making it a unique derivative of tetrahydroisoquinoline.
Mechanism of Action
are a class of compounds that have been studied for their potential biological activities. They are known to interact with various targets in the body, including receptors and enzymes, which can lead to changes in cellular function . The specific mode of action would depend on the particular structure of the tetrahydroisoquinoline, including the presence and position of functional groups .
The biochemical pathways affected by tetrahydroisoquinolines can also vary widely. Some tetrahydroisoquinolines have been found to affect neurotransmitter systems, while others may interact with metabolic pathways .
In terms of pharmacokinetics, tetrahydroisoquinolines, like other small organic molecules, are likely to be absorbed, distributed, metabolized, and excreted by the body. The specific ADME properties would depend on factors such as the compound’s structure and the route of administration .
The action of tetrahydroisoquinolines can result in a variety of molecular and cellular effects, depending on the specific targets and pathways they interact with .
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of tetrahydroisoquinolines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system . The reaction conditions typically include:
Reagents: Aldehyde or ketone, amine, acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Solvent: Often carried out in an organic solvent such as ethanol or methanol
Temperature: The reaction is usually conducted at elevated temperatures (e.g., 60-80°C)
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or catalytic hydrogenation of precursor compounds. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated isoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring .
Scientific Research Applications
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler derivative without the methyl groups, known for its presence in natural products and biological activities.
1,6,8-Trimethyl-1,2,3,4-tetrahydronaphthalene: A structurally similar compound with a naphthalene ring system instead of isoquinoline.
Uniqueness
1,6,8-Trimethyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These structural modifications can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-8-6-9(2)12-10(3)13-5-4-11(12)7-8/h6-7,10,13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSKMNBDQAEPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(C=C(C=C2CCN1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247906-62-2 |
Source
|
Record name | 1,6,8-trimethyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.